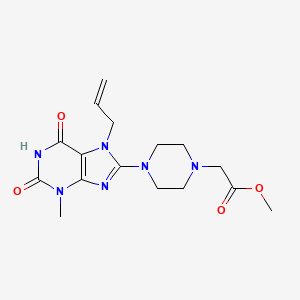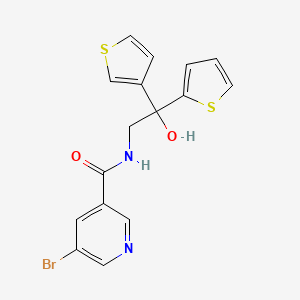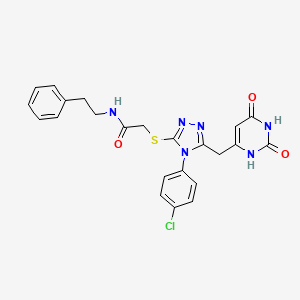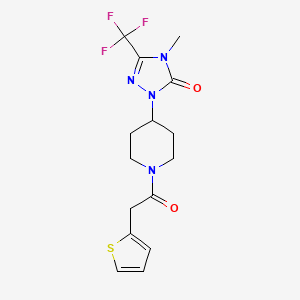
methyl 2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate” is a chemical compound with the molecular formula C12H14N4O4S. It has an average mass of 310.329 Da and a monoisotopic mass of 310.073578 Da .
Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3. Its index of refraction is 1.665. It has 8 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds. Its ACD/LogP is 1.56. Its ACD/LogD (pH 5.5) is 1.48. Its ACD/BCF (pH 5.5) is 7.85. Its ACD/KOC (pH 5.5) is 152.13. Its ACD/LogD (pH 7.4) is 1.48. Its ACD/BCF (pH 7.4) is 7.76. Its ACD/KOC (pH 7.4) is 150.30. Its polar surface area is 119 Å2. Its polarizability is 30.9±0.5 10-24 cm3. Its surface tension is 57.7±7.0 dyne/cm. Its molar volume is 210.1±7.0 cm3 .Applications De Recherche Scientifique
Synthesis of Novel Compounds
The research in this area primarily involves the synthesis of polyamides containing uracil and adenine, showcasing the versatility of piperazine derivatives in forming polymers with specific functionalities. Hattori and Kinoshita (1979) demonstrated the synthesis of polyamides through the addition reaction of uracil and adenine to dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines including piperazine, yielding water-soluble polymers with molecular weights ranging from 1000–5000 (Hattori & Kinoshita, 1979). This methodology presents a framework for developing functional materials with potential biomedical applications.
Catalytic Transformations
Research on catalytic hydrogenation of dihydro-oxazines demonstrates the utility of piperazine derivatives in mediating transformations leading to novel structural motifs. Sukhorukov et al. (2008) studied the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates to produce a dynamic mixture of products, showcasing the potential of these systems in synthetic organic chemistry (Sukhorukov et al., 2008).
Antimicrobial Agents
The synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives by Zaidi et al. (2021) highlights the antimicrobial potential of these compounds. The derivatives were shown to be as potent as, or more effective than, conventional medicines in some cases, pointing towards their application in developing new antimicrobial agents (Zaidi et al., 2021).
Advanced Material Synthesis
The work by Svetlana et al. (2015) on the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides leading to novel methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a)pyrazine-9-carboxylates showcases the application of piperazine derivatives in synthesizing complex heterocyclic compounds. These compounds could have potential applications in the development of new drugs or as intermediates in organic synthesis (Svetlana et al., 2015).
Mécanisme D'action
The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine rings can enhance the solubility and bioavailability of compounds, and they can interact with various targets, such as G protein-coupled receptors and ion channels .
The compound’s allyl group might be involved in its mode of action. Allyl groups can undergo various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological targets .
The compound’s pharmacokinetics would depend on various factors, such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations. These factors can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interactions with its targets, and its pharmacokinetics .
Propriétés
IUPAC Name |
methyl 2-[4-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4/c1-4-5-22-12-13(19(2)16(25)18-14(12)24)17-15(22)21-8-6-20(7-9-21)10-11(23)26-3/h4H,1,5-10H2,2-3H3,(H,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBLGNXOKXLSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2979136.png)

![3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2979138.png)

![2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979140.png)

![3-methyl-5-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2979142.png)
![N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2979144.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2979145.png)

![N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carbothioamide](/img/structure/B2979150.png)
![2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide](/img/structure/B2979152.png)


